molecular formula C9H11NO2 B7981679 4-[(1S)-1-azaniumylethyl]benzoate

4-[(1S)-1-azaniumylethyl]benzoate

Cat. No. B7981679
M. Wt: 165.19 g/mol
InChI Key: NDMBVGSUFFPAFE-LURJTMIESA-N
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Description

4-[(1S)-1-azaniumylethyl]benzoate is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[(1S)-1-azaniumylethyl]benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(1S)-1-azaniumylethyl]benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 4-[(1S)-1-azaniumylethyl]benzoate involves the reaction of benzoic acid with (S)-1-aminoethanol, followed by esterification with methanol and subsequent quaternization with methyl iodide.

Starting Materials
Benzoic acid, (S)-1-aminoethanol, Methanol, Methyl iodide

Reaction
Step 1: Benzoic acid is reacted with (S)-1-aminoethanol in the presence of a catalyst such as sulfuric acid to form 4-[(1S)-1-aminoethyl]benzoic acid., Step 2: The resulting product from step 1 is esterified with methanol in the presence of a catalyst such as sulfuric acid to form 4-[(1S)-1-methoxyethyl]benzoic acid., Step 3: The product from step 2 is quaternized with methyl iodide in the presence of a base such as sodium hydroxide to form 4-[(1S)-1-azaniumylethyl]benzoate.

properties

IUPAC Name

4-[(1S)-1-azaniumylethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6H,10H2,1H3,(H,11,12)/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMBVGSUFFPAFE-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)[O-])[NH3+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)C(=O)[O-])[NH3+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(1S)-1-azaniumylethyl]benzoate

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